molecular formula C13H10F3N3O3 B2955316 6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861208-47-1

6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2955316
CAS No.: 861208-47-1
M. Wt: 313.236
InChI Key: ZXXIWBSMMQGLCX-UHFFFAOYSA-N
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Description

6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a trifluoromethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Hydroxylation and Methylation: Hydroxylation can be achieved using a hydroxylating agent like hydrogen peroxide, while methylation can be performed using methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Trifluoromethyl iodide (CF₃I), sodium hydride (NaH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity. It may also serve as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through binding to these targets, altering their activity or function, and thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.

    1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the hydroxyl group, potentially affecting its solubility and interaction with biological targets.

    6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide: Lacks the methyl group, which may influence its pharmacokinetic properties.

Uniqueness

The presence of the trifluoromethyl group in 6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it distinct from other similar compounds and highlights its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-methyl-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c1-19-10(20)6-9(18-12(19)22)11(21)17-8-4-2-3-7(5-8)13(14,15)16/h2-6H,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJUCVKRHONFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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